![molecular formula C21H24N2O5S B2643013 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone CAS No. 919063-44-8](/img/structure/B2643013.png)
2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone
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Description
2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone, also known as MI-773, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the p53-MDM2 interaction, which is a critical pathway for the regulation of the tumor suppressor protein p53. The inhibition of this interaction leads to the activation of p53, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells.
Scientific Research Applications
Imaging Agents for Parkinson's Disease
A study by Wang et al. (2017) involves the synthesis of a compound ([11C]HG-10-102-01) from precursors including 3-methoxy-4-nitrobenzoic acid, aiming at potential applications in imaging LRRK2 enzyme activity in Parkinson's disease. The synthesized tracer showed high radiochemical yield and purity, highlighting its potential as a PET imaging agent for neurodegenerative diseases (Wang, M., Gao, M., Xu, Z., & Zheng, Q., 2017).
Organic Synthesis Methodologies
Research on the synthesis of pyrrolo[4,3,2-de]quinolines from dimethoxyquinoline derivatives demonstrates the utility of methoxy groups and morpholine in complex organic synthesis processes. This work, conducted by Roberts et al. (1997), illustrates advanced techniques in heterocyclic chemistry that could be relevant for the synthesis and functionalization of compounds like 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone (Roberts, D., Joule, J., Bros, M., & Álvarez, M., 1997).
Novel Amination Reactions
Jurd (1978) describes a novel amination reaction involving methoxy- and benzyl-quinones with morpholine, leading to the formation of unique benzofurans. This research showcases the potential of using morpholine and methoxy functional groups in synthetic organic chemistry for constructing complex heterocyclic structures, which could be analogous to research applications of the compound (Jurd, L., 1978).
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-18-4-2-16(3-5-18)14-21(24)23-9-8-17-15-19(6-7-20(17)23)29(25,26)22-10-12-28-13-11-22/h2-7,15H,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQSZKVOPSAUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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